Cas no 2171919-92-7 (2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid)

2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid
- 2171919-92-7
- EN300-1555503
- 2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid
-
- インチ: 1S/C24H24N2O6/c27-22(28)14-32-26-23(29)15-6-5-7-16(12-15)25-24(30)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-5,7-11,15-16,21H,6,12-14H2,(H,25,30)(H,26,29)(H,27,28)
- InChIKey: DVSFTNFRERRSEQ-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CCC(C(NOCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 436.16343649g/mol
- 同位素质量: 436.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 8
- 複雑さ: 703
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 114Ų
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1555503-0.5g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1555503-1.0g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1555503-2.5g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1555503-250mg |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1555503-0.25g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1555503-1000mg |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1555503-10000mg |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1555503-5.0g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1555503-0.05g |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1555503-100mg |
2-({[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}oxy)acetic acid |
2171919-92-7 | 100mg |
$2963.0 | 2023-09-25 |
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acidに関する追加情報
Introduction to 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid (CAS No. 2171919-92-7)
2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid (CAS No. 2171919-92-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Cyclohexenylformamide, is characterized by its unique structural features and potential applications in drug development.
The Fmoc (fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide synthesis, known for its ease of removal under mild conditions. The cyclohexenyl ring and the formamide moiety contribute to the compound's overall stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Recent studies have highlighted the potential of Fmoc-Cyclohexenylformamide in the development of novel therapeutic agents. One notable application is in the field of cancer research, where this compound has shown promise as a building block for anti-cancer drugs. The cyclohexenyl ring provides a rigid structure that can enhance the binding affinity of the final drug molecule to its target protein, while the Fmoc group ensures that the molecule remains stable during synthesis and purification processes.
In addition to its use in cancer research, Fmoc-Cyclohexenylformamide has also been explored for its potential in neurodegenerative diseases. Studies have demonstrated that this compound can be modified to create derivatives with improved blood-brain barrier permeability, which is crucial for treating conditions such as Alzheimer's and Parkinson's disease. The ability to fine-tune the chemical structure of Fmoc-Cyclohexenylformamide allows researchers to optimize its pharmacokinetic properties, enhancing its therapeutic efficacy.
The synthesis of Fmoc-Cyclohexenylformamide involves several steps, including the formation of the cyclohexenyl ring, introduction of the Fmoc protecting group, and attachment of the formamide moiety. Advanced synthetic techniques, such as transition metal-catalyzed reactions and stereoselective transformations, are often employed to achieve high yields and purity levels. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.
One of the key challenges in working with Fmoc-Cyclohexenylformamide is maintaining its stability during storage and handling. The compound is sensitive to moisture and heat, which can lead to degradation and loss of activity. Therefore, it is typically stored under inert conditions at low temperatures to preserve its integrity. Researchers must also take care to use appropriate solvents and reagents during synthesis to avoid unwanted side reactions.
The biological activity of Fmoc-Cyclohexenylformamide has been extensively studied using a variety of in vitro and in vivo models. Cell-based assays have shown that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. In animal models, it has demonstrated anti-inflammatory properties and neuroprotective effects, further supporting its potential as a therapeutic agent.
Despite its promising properties, Fmoc-Cyclohexenylformamide faces several challenges before it can be translated into clinical applications. One major hurdle is optimizing its pharmacokinetic profile to ensure that it reaches its intended target with minimal side effects. Additionally, large-scale production methods need to be developed to meet the demands of clinical trials and eventual commercialization.
To address these challenges, ongoing research is focused on developing novel synthetic routes and formulation strategies for Fmoc-Cyclohexenylformamide. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance this compound from bench to bedside. By leveraging interdisciplinary expertise, researchers aim to unlock the full potential of Fmoc-Cyclohexenylformamide as a valuable tool in drug discovery and development.
In conclusion, 2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid (CAS No. 2171919-92-7) represents a significant advancement in medicinal chemistry. Its unique structural features and versatile applications make it an attractive candidate for further investigation in various therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, Fmoc-Cyclohexenylformamide holds great promise for contributing to the development of innovative treatments for a range of diseases.
2171919-92-7 (2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}oxy)acetic acid) Related Products
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2092580-70-4(1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)
- 1522294-36-5(2-(2-fluoro-6-methoxyphenyl)ethanimidamide)
- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)
- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)
- 1242240-89-6(4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)
- 1500272-18-3(1-(thiophen-2-yl)methyl-1H-1,2,3-triazol-4-amine)
- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)




